N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with chloro, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide typically involves multi-step organic reactions. The starting materials are often commercially available pyrazole derivatives, which undergo a series of substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and coupling catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Batch processes allow for precise control over reaction conditions, while continuous flow processes offer advantages in terms of scalability and consistency. Both methods require rigorous purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds
Scientific Research Applications
N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme inhibition studies.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide include other pyrazole derivatives with varying substituents. Examples include:
- N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-1H-pyrazol-1-yl]propanamide
- N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18Cl2F3N5O |
---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C15H18Cl2F3N5O/c1-9-11(16)8-24(22-9)6-3-5-21-12(26)4-7-25-10(2)13(17)14(23-25)15(18,19)20/h8H,3-7H2,1-2H3,(H,21,26) |
InChI Key |
ZXLBYGPBRXKPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NCCCN2C=C(C(=N2)C)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.